molecular formula C5H8N4O B1348987 3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 40535-14-6

3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1348987
CAS No.: 40535-14-6
M. Wt: 140.14 g/mol
InChI Key: FWNHUZOBVQZERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

5-methyl-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-2-4(9-8-3)5(10)7-6/h2H,6H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNHUZOBVQZERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353209
Record name 3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40535-14-6
Record name 3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazole-5-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
Reactant of Route 3
3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
3-methyl-1H-pyrazole-5-carbohydrazide
Customer
Q & A

Q1: What are the potential applications of 5-methyl-1H-pyrazole-3-carbohydrazide in treating diabetes?

A1: Studies indicate that 5-methyl-1H-pyrazole-3-carbohydrazide derivatives show promise as potential inhibitors of α-glucosidase and α-amylase enzymes. [, ] These enzymes play crucial roles in carbohydrate digestion and blood sugar regulation. By inhibiting their activity, these compounds could potentially help manage blood sugar levels in individuals with diabetes.

Q2: How does the structure of 5-methyl-1H-pyrazole-3-carbohydrazide influence its inhibitory activity against α-amylase and α-glucosidase?

A2: Research suggests that 5-methyl-1H-pyrazole-3-carbohydrazide demonstrates better inhibitory activity against α-amylase compared to α-glucosidase. [] Molecular docking studies have provided insights into the binding interactions of these compounds with α-amylase, highlighting structural features essential for potent inhibition. [] Further research exploring Structure-Activity Relationships (SAR) is crucial to optimize the inhibitory potency and selectivity of these compounds.

Q3: What is the role of computational chemistry in understanding the properties and behavior of 5-methyl-1H-pyrazole-3-carbohydrazide?

A3: Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the structural and electronic properties of 5-methyl-1H-pyrazole-3-carbohydrazide. [, ] These methods can predict molecular geometries, vibrational frequencies, and electronic properties, providing valuable insights into the compound's reactivity and interactions with biological targets.

Q4: Has 5-methyl-1H-pyrazole-3-carbohydrazide demonstrated any potential in the field of corrosion inhibition?

A4: Yes, studies have investigated the effectiveness of 5-methyl-1H-pyrazole-3-carbohydrazide as a corrosion inhibitor for mild steel in acidic environments. [] The compound exhibited promising inhibition efficiency, and its adsorption onto the metal surface followed the Langmuir adsorption isotherm.

Q5: What spectroscopic techniques are commonly employed to characterize 5-methyl-1H-pyrazole-3-carbohydrazide and its derivatives?

A5: Researchers utilize a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, to confirm the structure and purity of 5-methyl-1H-pyrazole-3-carbohydrazide and its derivatives. [, , , ] These techniques provide detailed information about the functional groups, bonding patterns, and molecular environment of the compound.

Q6: Have any crystal structures of 5-methyl-1H-pyrazole-3-carbohydrazide derivatives been reported, and what insights do they provide?

A6: Yes, single-crystal X-ray diffraction (XRD) studies have successfully determined the crystal structures of several 5-methyl-1H-pyrazole-3-carbohydrazide derivatives. [, , ] These structures provide valuable information about the three-dimensional arrangement of atoms within the molecule, bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding their biological activity and designing new derivatives.

Q7: Has 5-methyl-1H-pyrazole-3-carbohydrazide shown any potential for applications beyond diabetes and corrosion inhibition?

A7: Interestingly, derivatives of 5-methyl-1H-pyrazole-3-carbohydrazide have demonstrated potential as biomolecule materials with catechol oxidase activity. [] These findings open up possibilities for exploring their applications in biocatalysis, bioremediation, and biosensing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.